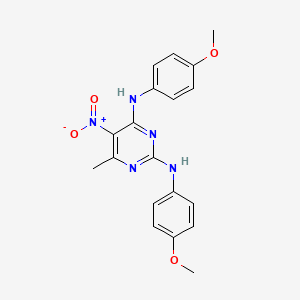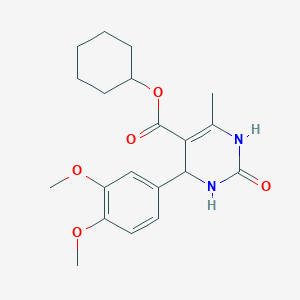![molecular formula C28H39N5 B5137441 1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5137441.png)
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a pyridine ring
Preparation Methods
The synthesis of 1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine involves multiple steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the pyrazole and pyridine rings. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application. The binding of the compound to its target can result in inhibition or activation of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds include those with similar structural features, such as other piperidine, pyrazole, or pyridine derivatives. The uniqueness of 1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine lies in its specific combination of these rings and the functional groups attached to them. This unique structure may confer specific binding properties or reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5/c1-22(2)15-27-16-28(31-30-27)21-33(19-25-8-6-12-29-17-25)18-24-10-13-32(14-11-24)20-26-9-5-4-7-23(26)3/h4-9,12,16-17,22,24H,10-11,13-15,18-21H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNPTIWLWGJTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN(CC3=CN=CC=C3)CC4=CC(=NN4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B5137379.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)

![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![4'-(1,3-benzodioxol-5-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5137409.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![3-(2,3-Dimethylphenyl)-5-[2-(tetrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5137444.png)
![(4-methoxyphenyl)methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5137445.png)
